molecular formula C14H14O B1583613 Benzyl alcohol, o-(o-tolyl)- CAS No. 7111-76-4

Benzyl alcohol, o-(o-tolyl)-

Cat. No.: B1583613
CAS No.: 7111-76-4
M. Wt: 198.26 g/mol
InChI Key: AOMHBKWJLSGNIZ-UHFFFAOYSA-N
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Description

Benzyl alcohol, o-(o-tolyl)- is an aromatic alcohol characterized by the presence of a benzyl group attached to an o-tolyl group. This compound is a colorless liquid with a mild pleasant aromatic odor. It is known for its moderate solubility in water and miscibility with various organic solvents such as benzene, methanol, chloroform, ethanol, ether, and acetone .

Mechanism of Action

Target of Action

Benzyl Alcohol, o-(o-tolyl)-, also known as (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol, primarily targets parasites such as lice . It acts as an antiparasitic agent, specifically inhibiting lice from closing their respiratory spiracles .

Mode of Action

The interaction of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol with its targets results in the obstruction of the respiratory spiracles of the lice . This obstruction causes the lice to asphyxiate, effectively eliminating the parasites .

Biochemical Pathways

The biochemical pathways affected by Benzyl Alcohol, o-(o-tolyl)- involve the peroxisomal β-oxidative pathway . This pathway is responsible for the production of benzoyl-CoA, a precursor of benzenoid compounds . The compound also contributes to the biosynthesis of salicylic acid in plants .

Pharmacokinetics

It is known that all benzyl alcohol is depleted from the depot within 52 hours after injection

Result of Action

The molecular and cellular effects of Benzyl Alcohol, o-(o-tolyl)-'s action primarily result in the asphyxiation and subsequent elimination of lice . This is achieved through the obstruction of the lice’s respiratory spiracles, preventing them from closing and leading to their asphyxiation .

Action Environment

The action, efficacy, and stability of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol can be influenced by various environmental factors. For instance, the presence of water introduces additional complexity as the electrochemical reactions at the interface lead to the generation of hydronium ions . These ions may induce proton-coupled electron transfer, affecting the compound’s action

Biochemical Analysis

Biochemical Properties

Benzyl alcohol, o-(o-tolyl)-, plays a significant role in biochemical reactions, particularly in the oxidation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo selective oxidation over biomass-supported Au/Pd bioinorganic catalysts, demonstrating high selectivity towards benzaldehyde . This interaction highlights its potential in catalytic processes and fine chemical synthesis.

Molecular Mechanism

At the molecular level, benzyl alcohol, o-(o-tolyl)-, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes such as benzyl alcohol O-benzoyltransferase HSR201 is crucial for its biochemical activity . This enzyme catalyzes the formation of benzoyl-CoA, a precursor of benzenoid compounds, highlighting the compound’s role in metabolic pathways.

Metabolic Pathways

Benzyl alcohol, o-(o-tolyl)-, is involved in several metabolic pathways, including the peroxisomal β-oxidative pathway . It interacts with enzymes such as cinnamate-coenzyme A ligase, cinnamoyl-CoA hydratase/dehydrogenase, and 3-ketoacyl-CoA thiolase, which are essential for its conversion to benzoyl-CoA. These interactions highlight the compound’s role in the biosynthesis of benzenoid compounds and its impact on metabolic flux.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl alcohol, o-(o-tolyl)- can be synthesized through several methods. One common route involves the hydrolysis of benzyl chloride derived from toluene. The reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCl} ] Another method involves the hydrogenation of benzaldehyde, which is a by-product of the oxidation of toluene to benzoic acid .

Industrial Production Methods: Industrially, benzyl alcohol, o-(o-tolyl)- is produced using the above-mentioned methods, with the hydrolysis of benzyl chloride being the most prevalent due to its efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: Benzyl alcohol, o-(o-tolyl)- can undergo oxidation to form benzaldehyde and further oxidation to benzoic acid.

    Reduction: The compound can be reduced to form toluene using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl alcohol, o-(o-tolyl)- can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium(VI) reagents, PCC, DMP.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Toluene.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl alcohol, o-(o-tolyl)- has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzyl Alcohol: Similar in structure but lacks the o-tolyl group.

    Phenylmethanol: Another name for benzyl alcohol.

    α-Cresol: An isomer with a hydroxyl group attached to the benzene ring.

Uniqueness: Benzyl alcohol, o-(o-tolyl)- is unique due to the presence of both a benzyl and an o-tolyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .

Properties

IUPAC Name

[2-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMHBKWJLSGNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221322
Record name (1,1'-Biphenyl)-2-methanol, 2'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7111-76-4
Record name (1,1'-Biphenyl)-2-methanol, 2'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-2-methanol, 2'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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